4-methyl-N-(3-methylpentan-2-yl)aniline

Description

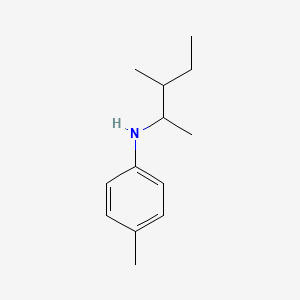

4-Methyl-N-(3-methylpentan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₃H₂₁N) is a secondary amine featuring a 4-methyl-substituted aniline moiety linked to a branched aliphatic chain (3-methylpentan-2-yl group). This compound is part of a broader class of N-alkylated anilines, which are pivotal intermediates in organic synthesis, coordination chemistry, and pharmaceutical research .

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

4-methyl-N-(3-methylpentan-2-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-10(2)7-9-13/h6-9,11-12,14H,5H2,1-4H3 |

InChI Key |

UHRLMHZPLPIFCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-methyl-N-(3-methylpentan-2-yl)aniline typically involves the reaction of 4-methylaniline with 3-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-methyl-N-(3-methylpentan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert nitro derivatives back to amines. Common reducing agents include hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

4-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:

Organic Synthesis: It serves as a chemically differentiated building block for the synthesis of complex organic molecules, particularly in medicinal chemistry.

Medicinal Chemistry: This compound is used in the preparation of drug candidates containing hindered amine motifs, which can enhance the pharmacokinetic properties of the drugs.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: Researchers may use this compound to study the effects of hindered amines on biological systems and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylpentan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bulky structure of the compound can influence its binding affinity and selectivity for these targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved would depend on the specific drug candidate and its intended use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 4-methyl-N-(3-methylpentan-2-yl)aniline and related compounds:

Key Observations :

- Substituent Position : The position of the methyl group on the aniline ring (3- vs. 4-) significantly impacts electronic properties. For example, 3-methyl analogs (e.g., 3-Methyl-N-(4-methylpentan-2-yl)aniline) exhibit altered resonance effects compared to the 4-methyl derivative .

- Functional Group Effects : Methoxy (in 6a) and methanesulfonyl (in ) groups increase polarity and solubility in polar solvents, whereas methyl groups favor lipophilicity .

Physicochemical Properties

- Solubility : Methoxy and sulfonyl groups enhance water solubility (e.g., 6a and ), whereas alkylated analogs (e.g., 4-methyl-N-(octan-2-yl)aniline) are lipid-soluble .

- Thermal Stability : Branched alkyl chains improve thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

4-methyl-N-(3-methylpentan-2-yl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bulky amine structure, may interact with various biological targets, influencing its pharmacological profile. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.31 g/mol. The presence of the bulky 3-methylpentan-2-yl group attached to the nitrogen atom of the aniline moiety contributes to its unique steric properties, which can significantly affect its reactivity and interactions with biological systems.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as either an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary based on the context of its application:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings from studies include:

Case Studies

- Cancer Research : In a study focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through modulation of the Bcl-2 family proteins, suggesting potential as an anticancer agent.

- Neuropharmacology : Another investigation revealed that this compound could enhance dopamine receptor signaling in neuronal cultures, indicating possible applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50/Ki Values |

|---|---|---|

| 4-Methylaniline | Moderate enzyme inhibition | IC50 = 200 nM |

| N,N-Dimethyl-aniline | Low receptor affinity | Ki = 600 nM |

| 3-Methyl-N-(3-methylpentan-2-yl)aniline | High cytotoxicity against cancer cells | IC50 = 100 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.